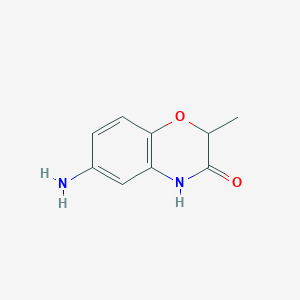

6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

6-amino-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYYYBBFOLGROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424325 | |

| Record name | 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105807-80-5 | |

| Record name | 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of experimentally determined data for this specific molecule, this report combines established information with computationally predicted values to offer a thorough profile for researchers and drug development professionals. The guide includes key identifiers, structural information, and a detailed breakdown of its physicochemical characteristics. Furthermore, it outlines general experimental protocols for the determination of these properties, providing a framework for laboratory investigation.

Introduction

This compound belongs to the benzoxazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and agrochemical research. Benzoxazinone derivatives are known to exhibit a wide range of biological activities. Understanding the physicochemical properties of this compound is fundamental for its potential application in drug design and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide serves as a centralized resource for its key chemical and physical data.

Chemical Identity and Structure

A clear identification of this compound is crucial for accurate research and sourcing.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 105807-80-5[1] |

| Molecular Formula | C₉H₁₀N₂O₂[1] |

| Molecular Weight | 178.19 g/mol [2] |

| Canonical SMILES | CC1OC2=C(C=C(C=C2)N)NC1=O |

| InChI Key | Not available |

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Predicted: 410.5±45.0 °C | ChemSpider |

| Water Solubility | Predicted: 1.55 g/L | ChemSpider |

| pKa (most acidic) | Predicted: 13.9±0.4 | ChemSpider |

| pKa (most basic) | Predicted: 3.8±0.1 | ChemSpider |

| logP | Predicted: 1.25 | ChemSpider |

| logS | Predicted: -2.06 | ChemSpider |

| Vapor Pressure | Predicted: 0.0±1.0 mmHg at 25°C | ChemSpider |

| Refractive Index | Predicted: 1.651 | ChemSpider |

| Molar Refractivity | Predicted: 48.7±0.3 cm³ | ChemSpider |

| Polarizability | Predicted: 19.3±0.5 10⁻²⁴ cm³ | ChemSpider |

| Surface Tension | Predicted: 57.3±7.0 dyne/cm | ChemSpider |

| Molar Volume | Predicted: 136.3±3.0 cm³ | ChemSpider |

Experimental Protocols

While specific experimental data for this compound is scarce, the following are general, well-established protocols for determining key physicochemical properties of organic compounds. These can be adapted for the characterization of the title compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Method: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

References

Technical Guide: 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

For the attention of: Researchers, scientists, and drug development professionals.

Topic: This technical guide provides a comprehensive overview of the chemical compound 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, with the CAS Number 105807-80-5 . Due to the limited availability of specific data for this compound, this guide also includes information on the closely related and more extensively studied unmethylated analog, 6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 89976-75-0), and the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives to provide a comprehensive understanding of this chemical family.

Core Compound Properties

Table 1: Physicochemical Properties of 6-amino-2H-1,4-benzoxazin-3(4H)-one

| Property | Value | Source |

| CAS Number | 89976-75-0 | [1] |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Ash colored crystalline solid | [2] |

| Melting Point | 252-260 °C | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be inferred from available data. The compound 2-methyl-6-nitro-4H-1,4-benzoxazin-3-one (CAS: 57463-01-1) is a likely precursor. The synthesis would involve the reduction of the nitro group to an amine.

Caption: Plausible synthesis of the target compound.

General Experimental Protocol: Reduction of a Nitroarene

The reduction of an aromatic nitro group to a primary amine is a standard transformation in organic synthesis. Common methods include:

-

Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically run at room temperature and atmospheric or slightly elevated pressure.

-

Metal-Acid Reduction: A common laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). The nitro compound is stirred with the metal powder in an acidic solution, often with heating.

Note: The choice of reducing agent and reaction conditions would need to be optimized for the specific substrate to ensure high yield and purity.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not documented. However, research on derivatives of the 2H-1,4-benzoxazin-3(4H)-one core structure has revealed significant anti-inflammatory properties.

Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to exhibit anti-inflammatory effects in microglial cells. These compounds were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α induced by lipopolysaccharide (LPS).

The mechanism of this anti-inflammatory action has been linked to the activation of the Nrf2-HO-1 signaling pathway. This pathway plays a crucial role in the cellular response to oxidative stress. By activating this pathway, the compounds reduce the production of reactive oxygen species (ROS) and alleviate inflammation.

Caption: Anti-inflammatory action of derivatives.

Applications and Future Directions

The 2H-1,4-benzoxazin-3(4H)-one scaffold is recognized for its therapeutic potential. The presence of an amino group at the 6-position provides a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

The primary applications and research areas for this class of compounds include:

-

Pharmaceutical Development: As intermediates in the synthesis of novel therapeutic agents, particularly for neurological disorders and inflammatory conditions.

-

Agrochemicals: In the development of new herbicides and pesticides.

-

Biochemical Research: As tools to study enzyme inhibition and metabolic pathways.

Future research on this compound will likely focus on its synthesis, purification, and characterization, followed by the exploration of its biological activities and potential as a lead compound in drug discovery.

Conclusion

While specific data on this compound is currently scarce, the broader family of 2H-1,4-benzoxazin-3(4H)-one derivatives demonstrates significant potential in medicinal chemistry and agrochemical research. The information provided in this guide on the unmethylated analog and other derivatives serves as a valuable resource for researchers interested in this important class of heterocyclic compounds. Further investigation into the specific properties and activities of the title compound is warranted.

References

The Biological Activity of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological activity of a specific analog, 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, and its related compounds. While quantitative data for this exact molecule is limited in publicly available literature, extensive research on its derivatives, particularly those synthesized from the parent compound 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one, reveals significant anti-inflammatory potential. This document provides a comprehensive overview of the known biological activities, mechanisms of action, and relevant experimental protocols, with a focus on the anti-inflammatory effects mediated through the Nrf2-HO-1 signaling pathway in microglia.

Introduction

The 1,4-benzoxazin-3-one core structure has garnered considerable attention in drug discovery due to its versatile pharmacological profile, which includes antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. The specific compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in targeting neuroinflammatory processes, which are implicated in a range of neurodegenerative diseases.

Synthesis

The synthesis of this compound typically starts from 2-amino-4-nitrophenol. The general synthetic route involves a multi-step process that includes cyclization to form the benzoxazinone ring, reduction of the nitro group to an amine, and subsequent methylation.

General Synthetic Pathway

Synthetic route to this compound.

Biological Activity: Anti-inflammatory Properties

Research has primarily focused on the anti-inflammatory effects of derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one. These studies have demonstrated that modification of the 6-amino group can lead to potent anti-inflammatory agents. The primary model for evaluating this activity has been lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, which are a well-established in vitro model for neuroinflammation.

Inhibition of Pro-inflammatory Mediators

Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one have been shown to significantly inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated BV-2 cells. This inhibition is often accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of inflammatory molecules.

Table 1: Anti-inflammatory Activity of 6-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound | Concentration (µM) | NO Inhibition (%) in LPS-stimulated BV-2 cells | Reference |

| Derivative 1 | 10 | Data not specified, but noted as significant | [1] |

| Derivative 2 | 10 | Data not specified, but noted as significant | [1] |

| Derivative 3 | 10 | Data not specified, but noted as significant | [1] |

Mechanism of Action: The Nrf2-HO-1 Signaling Pathway

The anti-inflammatory effects of 6-amino-2H-1,4-benzoxazin-3(4H)-one derivatives are, at least in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by compounds such as the benzoxazinone derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the upregulation of antioxidant and anti-inflammatory proteins, including HO-1. HO-1, in turn, exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

Nrf2-HO-1 signaling pathway activation by benzoxazinone derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory activity of 1,4-benzoxazin-3-one derivatives.

Synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

A general procedure for the synthesis of derivatives from 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one is as follows:

-

Reaction Setup: To a solution of 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Addition of Reagents: Add the desired carboxylic acid to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC.

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cell Culture and Treatment

-

Cell Line: Use the BV-2 murine microglial cell line.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed the cells in appropriate plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for the desired time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and COX-2

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Western blot experimental workflow.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The available data on its derivatives strongly suggest that this class of compounds can effectively modulate neuroinflammatory responses in microglial cells, primarily through the activation of the Nrf2-HO-1 signaling pathway.

Future research should focus on:

-

The synthesis and direct biological evaluation of this compound to establish its intrinsic activity.

-

Elucidation of the structure-activity relationships (SAR) to optimize the anti-inflammatory potency and drug-like properties of this series of compounds.

-

In vivo studies to validate the anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

-

Further investigation into the downstream targets of the Nrf2-HO-1 pathway that are modulated by these compounds.

This technical guide provides a foundational understanding of the biological activity of this compound and its derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

Potential Therapeutic Uses of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct therapeutic and quantitative data for the specific molecule, 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, is limited in publicly available scientific literature. This document infers potential therapeutic applications based on studies of its parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one, and other closely related benzoxazinone derivatives. The information presented is intended for research and development purposes.

Executive Summary

The 1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties.[1] This whitepaper explores the potential therapeutic uses of this compound by examining the established biological activities of its structural analogs. The parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2] Recent research has highlighted the significant anti-inflammatory and neuroprotective potential of its derivatives, suggesting that this compound is a promising starting point for the development of novel therapeutics for neurodegenerative and inflammatory diseases.

The Benzoxazinone Scaffold: A Foundation for Diverse Bioactivity

Benzoxazinones are a class of heterocyclic compounds that have drawn considerable interest from the pharmaceutical industry. Their rigid, fused-ring structure provides a stable backbone for the introduction of various functional groups, allowing for the fine-tuning of their pharmacological profiles. Derivatives of the benzoxazinone core have been investigated for a multitude of therapeutic applications.[1]

Inferred Therapeutic Potential of this compound

Based on the available literature for related compounds, the primary therapeutic areas of interest for derivatives of this compound are neuroinflammation and neurodegeneration.

Anti-Inflammatory Activity in Neurological Contexts

A recent study demonstrated that derivatives of the parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one, possess potent anti-inflammatory properties in microglial cells.[3][4] Microglial inflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4]

Derivatives were synthesized by modifying the 6-amino group, indicating that this position is a critical handle for derivatization. These compounds were shown to significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated BV-2 microglial cells.[4]

Table 1: Anti-Inflammatory Activity of 1,2,3-Triazole Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one in LPS-Stimulated BV-2 Cells [4]

| Compound | NO Production Inhibition (IC₅₀, µM) |

| e2 | 12.54 ± 0.87 |

| e16 | 10.23 ± 0.65 |

| e20 | 11.78 ± 0.92 |

Mechanism of Action: The Nrf2-HO-1 Signaling Pathway

The anti-inflammatory effects of these benzoxazinone derivatives were found to be mediated through the activation of the Nrf2-HO-1 signaling pathway.[3][4] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like the benzoxazinone derivatives, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1).[4]

The activation of this pathway by the derivatives suggests that this compound could serve as a scaffold for the development of Nrf2 activators.

Figure 1: Proposed Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.

Neuroprotective Potential

In addition to anti-inflammatory effects, other derivatives of the 1,4-benzoxazine scaffold have demonstrated direct neuroprotective activities. Studies on 8-amino-1,4-benzoxazine derivatives have shown their ability to protect neurons from oxidative stress-mediated degeneration.[5] The most potent compounds in these studies were those with an 8-benzylamino substituent and 3-alkyl groups, highlighting the importance of substitutions on both the benzene and oxazine rings for activity.[5] This suggests that the 6-amino group on the title compound is a prime site for modifications aimed at enhancing neuroprotective efficacy.

Experimental Protocols

The following are representative experimental protocols, based on methodologies reported for derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one. These can serve as a starting point for the evaluation of novel derivatives of this compound.

General Synthesis of 1,2,3-Triazole Derivatives

This protocol describes a general method for synthesizing 1,2,3-triazole derivatives from the parent amino-benzoxazinone.

Figure 2: General synthesis workflow for 1,2,3-triazole derivatives.

Procedure:

-

Amide Formation: 6-amino-2H-1,4-benzoxazin-3(4H)-one is reacted with 3-ethynylbenzoic acid in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent (e.g., DMF) to form the corresponding benzamide intermediate.[3]

-

Click Reaction: The resulting alkyne-functionalized benzoxazinone is then reacted with a variety of substituted azides via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to yield the target 1,2,3-triazole derivatives.[3]

In Vitro Anti-Inflammatory Assay (BV-2 Microglial Cells)

Objective: To assess the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Methodology:

-

Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL).

-

Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. IC₅₀ values are determined from the dose-response curves.

Western Blot for Nrf2 and HO-1

Objective: To determine if the test compounds activate the Nrf2-HO-1 pathway.

Methodology:

-

Cell Treatment and Lysis: BV-2 cells are treated with the test compound and/or LPS for a specified time. Subsequently, cells are washed with PBS and lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurodegenerative diseases where inflammation and oxidative stress are key drivers of pathology. The available evidence from structurally related compounds strongly suggests that derivatization of the 6-amino group can yield potent anti-inflammatory and neuroprotective agents.

Future research should focus on the synthesis and screening of a library of derivatives of this compound. A proposed workflow for this process is outlined below.

Figure 3: Proposed workflow for the discovery of therapeutics from the title compound.

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

"6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one derivatives synthesis"

An In-depth Technical Guide to the Synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives have garnered significant attention from medicinal chemists due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties.[1][2] The this compound core, in particular, serves as a crucial and versatile intermediate.[3] The amino group at the C6 position provides a convenient handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to this core structure and its subsequent derivatization, focusing on detailed experimental protocols, quantitative data, and relevant biological pathways.

Core Synthesis: A Two-Step Approach

The synthesis of the key intermediate, this compound, is typically achieved through a two-step process starting from 2-amino-4-nitrophenol. This strategy involves the initial formation of the benzoxazinone ring via cyclization, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

The initial step involves the N-alkylation of 2-amino-4-nitrophenol with an α-halo ester, such as ethyl 2-bromopropionate, followed by intramolecular cyclization. The base, such as potassium carbonate or potassium fluoride, facilitates the deprotonation of both the phenolic hydroxyl and the amino group, promoting the reaction cascade.

Step 2: Reduction to this compound

The nitro group of the synthesized intermediate is then reduced to a primary amine. Standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C) or treatment with a metal/acid system like tin(II) chloride (SnCl₂) in hydrochloric acid, are effective for this transformation.

Derivatization Strategies

The 6-amino group is the primary site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties. Key strategies include amide bond formation and subsequent "click chemistry" modifications.

Amide Bond Formation

The most common derivatization involves the acylation of the 6-amino group with various carboxylic acids. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are highly efficient for this purpose.[4] This method allows for the introduction of functional handles, such as terminal alkynes, for further reactions.[5]

1,2,3-Triazole Formation via Click Chemistry

Following the introduction of an alkyne-containing moiety (e.g., via an ethynylbenzoic acid derivative), the molecule can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction allows for the facile connection of the benzoxazinone core to a wide range of azide-bearing molecules, rapidly generating a library of 1,2,3-triazole-containing derivatives.[4][5] This approach has been successfully used to synthesize compounds with potent anti-inflammatory properties.[5]

Experimental Protocols

Protocol 1: Synthesis of 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate I)

A procedure analogous to the synthesis of similar nitro-benzoxazinones is employed.[7]

-

To a stirred solution of 2-amino-4-nitrophenol (10.0 g, 64.9 mmol) in anhydrous dimethylformamide (DMF, 150 mL), add anhydrous potassium carbonate (17.9 g, 129.8 mmol).

-

Add ethyl 2-bromopropionate (10.2 mL, 77.9 mmol) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

After cooling to room temperature, pour the mixture into 500 mL of ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

-

Recrystallize the solid from an ethanol/water mixture to afford pure 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: Synthesis of this compound (Intermediate II)

-

Suspend 6-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate I, 5.0 g, 24.0 mmol) in ethanol (100 mL).

-

Add tin(II) chloride dihydrate (27.1 g, 120.0 mmol) to the suspension.

-

Heat the mixture to reflux (approximately 78°C) and stir for 4 hours.

-

Cool the reaction mixture and neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

-

Extract the resulting mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the title compound.

Protocol 3: Synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-ethynylbenzamide (Derivative Type A)

This protocol is adapted from the synthesis of similar derivatives.[4]

-

Dissolve this compound (Intermediate II, 1.0 g, 5.6 mmol), 3-ethynylbenzoic acid (0.90 g, 6.2 mmol), and HATU (2.55 g, 6.7 mmol) in anhydrous DMF (20 mL).

-

Add DIPEA (2.9 mL, 16.8 mmol) to the solution and stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

-

Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Purify the crude product by flash chromatography to yield the desired amide.

Protocol 4: Synthesis of 1,2,3-Triazole Derivatives via CuAAC (Derivative Type B)

This protocol follows the general procedure for click chemistry.[5]

-

To a solution of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-ethynylbenzamide (Derivative Type A, 100 mg, 0.33 mmol) and a substituted benzyl azide (0.36 mmol) in a t-BuOH/H₂O mixture (1:1, 4 mL), add sodium ascorbate (13 mg, 0.066 mmol).

-

Add copper(II) sulfate pentahydrate (8 mg, 0.033 mmol) to the mixture.

-

Stir the reaction vigorously at room temperature for 24 hours.

-

After completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the final triazole derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of these derivatives.

Table 1: Synthesis Yields of Intermediates and Derivatives

| Compound/Step | Starting Materials | Key Reagents | Typical Yield (%) |

| Intermediate I | 2-amino-4-nitrophenol | Ethyl 2-bromopropionate, K₂CO₃ | 75-85% |

| Intermediate II | Intermediate I | SnCl₂·2H₂O | 80-90% |

| Derivative A | Intermediate II, 3-ethynylbenzoic acid | HATU, DIPEA | 60-75%[5] |

| Derivative B | Derivative A, Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 70-90%[5] |

Table 2: Anti-inflammatory Activity of Selected Derivatives

Data represents the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[5]

| Compound ID | Substituent on Triazole Ring | NO Inhibition at 10 µM (%) | IC₅₀ (µM) |

| e2 | 4-Fluorobenzyl | 78.5 ± 3.2 | 5.1 |

| e16 | 4-(Trifluoromethyl)benzyl | 85.1 ± 4.5 | 4.3 |

| e20 | 2,4-Dichlorobenzyl | 82.3 ± 2.9 | 4.7 |

Visualization of Workflows and Pathways

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below, outlining the progression from commercially available starting materials to the final derivatized products.

Caption: General synthesis workflow for 6-amino-2-methyl-1,4-benzoxazin-3-one derivatives.

Nrf2-HO-1 Signaling Pathway

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[4][5] Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Upon stimulation by the benzoxazinone derivative, Nrf2 is released, translocates to the nucleus, and promotes the transcription of antioxidant enzymes like HO-1. This cascade leads to a reduction in reactive oxygen species (ROS) and downstream inflammatory mediators.

Caption: Activation of the Nrf2-HO-1 anti-inflammatory pathway by benzoxazinone derivatives.

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

"spectroscopic data for 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one"

A comprehensive search of scientific literature and chemical databases for spectroscopic data pertaining to 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one did not yield specific experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this exact compound.

This technical guide, therefore, provides available information on the closely related parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one , and the biological context of its derivatives, which is relevant for researchers, scientists, and drug development professionals.

Physicochemical Properties of 6-amino-2H-1,4-benzoxazin-3(4H)-one

While detailed spectroscopic data is not available for the 2-methyl derivative, the fundamental properties of the parent compound are documented and summarized below. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2]

Table 1: Physicochemical Data for 6-amino-2H-1,4-benzoxazin-3(4H)-one

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₂ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| CAS Number | 89976-75-0 | [3] |

| Appearance | Ash colored crystalline solid | [1] |

| Melting Point | 252-260 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Experimental Protocols: A Generalized Approach

Specific experimental protocols for the synthesis and characterization of this compound are not published. However, a general synthetic route to 1,4-benzoxazin-3-one derivatives is well-established and typically involves the acylation of an aminophenol followed by intramolecular cyclization. The workflow below illustrates this general process.

Caption: A generalized experimental workflow for the synthesis of 1,4-benzoxazin-3-one derivatives.

Biological Activity and Signaling Pathways of Derivatives

Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory activity in microglial cells.[4] This activity is mediated through the activation of the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[2]

Upon treatment with these derivatives, the transcription factor Nrf2 is stabilized and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the upregulation of cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).[2] The increased expression of HO-1 helps to mitigate the inflammatory response by reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[2]

Caption: Mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97 89976-75-0 [sigmaaldrich.com]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 1,4-Benzoxazin-3-ones: A Comprehensive Review of a Privileged Scaffold in Medicinal Chemistry

A deep dive into the synthetic strategies, diverse biological activities, and mechanisms of action of 1,4-benzoxazin-3-one compounds, providing a technical guide for researchers, scientists, and drug development professionals.

The 1,4-benzoxazin-3-one core, a heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry due to its presence in a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive literature review of this privileged structure, summarizing key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing the intricate signaling pathways it modulates. The versatility of the 1,4-benzoxazin-3-one backbone has led to the development of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Synthetic Methodologies: Crafting the 1,4-Benzoxazin-3-one Core

The foundational approach to synthesizing the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold typically involves the reaction of 2-aminophenols with α-haloacyl halides or esters. A representative protocol is the reaction of 2-aminophenol with chloroacetic acid or chloroacetyl chloride.

General Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

A common synthetic route involves the condensation of 2-aminophenol with chloroacetic acid. The reaction is often carried out in the presence of a base to facilitate the cyclization.

Experimental Protocol:

-

Step 1: N-alkylation. To a suspension of 2-aminophenol and a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., chloroform), chloroacetyl chloride is added dropwise at a low temperature (e.g., 0°C). The reaction mixture is then stirred, often with heating, to promote the formation of the intermediate N-(2-hydroxyphenyl)-2-chloroacetamide.

-

Step 2: Intramolecular Cyclization. The intermediate is then subjected to cyclization, which can be achieved by heating in the presence of a base (e.g., sodium bicarbonate) or by treatment with a stronger base to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the 2H-benzo[b][1][2]oxazin-3(4H)-one ring system.

-

Purification. The final product is typically purified by recrystallization from a suitable solvent like ethanol.

Further derivatization can be achieved through various reactions, such as sulfonation followed by nucleophilic substitution with aryl amines, to generate a library of compounds with diverse biological activities.[3]

A Spectrum of Biological Activities: Quantitative Insights

1,4-Benzoxazin-3-one derivatives have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for some of the most significant activities reported in the literature.

Antimicrobial and Antifungal Activity

Synthetic derivatives of 1,4-benzoxazin-3-ones have shown promising activity against a range of bacterial and fungal pathogens.[1][4] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |

| Linezolid-like substituents | Gram-positive bacteria | Not specified | [1] |

| Fluconazole-like substituent | Fungi | Not specified | [1] |

| Ketoconazole-like substituent | Fungi | Not specified | [1] |

A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were evaluated for their in vitro antifungal activities against several plant pathogenic fungi. The effective concentration for 50% activity (EC50) was determined.[5]

| Compound | Target Fungus | EC50 (µg/mL) | Reference |

| 5l | Gibberella zeae | 20.06 | [5] |

| 5o | Gibberella zeae | 23.17 | [5] |

| Hymexazol (Control) | Gibberella zeae | 40.51 | [5] |

| 5q | Pellicularia sasakii | 26.66 | [5] |

| Hymexazol (Control) | Pellicularia sasakii | 32.77 | [5] |

| 5r | Phytophthora infestans | 15.37 | [5] |

| Hymexazol (Control) | Phytophthora infestans | 18.35 | [5] |

| Carbendazim (Control) | Phytophthora infestans | 34.41 | [5] |

| 5p | Capsicum wilt | 26.76 | [5] |

| Hymexazol (Control) | Capsicum wilt | >50 | [5] |

Anticancer Activity

Several 1,4-benzoxazin-3-one derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Reference |

| c5 | Huh-7 (Liver Cancer) | 28.48 | [6] |

| c14 | Huh-7 (Liver Cancer) | 32.60 | [6] |

| c16 | Huh-7 (Liver Cancer) | 31.87 | [6] |

| c18 | Huh-7 (Liver Cancer) | 19.05 | [6] |

| 14b | A549 (Lung Cancer) | 7.59 ± 0.31 | [7][8] |

| 14c | A549 (Lung Cancer) | 18.52 ± 0.59 | [7][8] |

Enzyme Inhibition

The 1,4-benzoxazin-3-one scaffold has also been explored for its potential to inhibit various enzymes implicated in disease.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| (S)-12 | Matriptase-2 | < 10 | [9] |

| 16 | Matriptase-2 | 13.6 | [9] |

| 5d | DPP-4 | 1.4621 - 6.7805 | [10] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1,4-benzoxazin-3-one derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Antimicrobial Mechanism: Targeting DNA Gyrase

Some 1,4-benzoxazin-3-one derivatives are proposed to exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[11][12] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.

Caption: Inhibition of DNA Gyrase by 1,4-Benzoxazin-3-one Derivatives.

Anticancer Mechanism: Induction of DNA Damage and Apoptosis

Certain 1,4-benzoxazin-3-one derivatives have been shown to induce DNA damage in cancer cells, leading to the activation of apoptotic pathways and subsequent cell death.[6][8] This mechanism often involves the upregulation of DNA damage markers like γ-H2AX and the activation of caspases. Some compounds may also induce the formation of G-quadruplexes in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[13]

Caption: Anticancer Mechanism of 1,4-Benzoxazin-3-one Derivatives.

Anti-inflammatory Mechanism: Activation of the Nrf2-HO-1 Pathway

The anti-inflammatory effects of some 1,4-benzoxazin-3-one derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway.[14] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under inflammatory conditions, these compounds can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1) and a reduction in pro-inflammatory mediators.

Caption: Nrf2-HO-1 Pathway Activation by 1,4-Benzoxazin-3-ones.

Key Experimental Protocols

This section provides an overview of the methodologies for some of the key experiments cited in the literature on 1,4-benzoxazin-3-one compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][6][9][11]

Experimental Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,4-benzoxazin-3-one derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.

Caption: Workflow for the MTT Cell Viability Assay.

Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a straightforward method to study cell migration in vitro.[8][10][13][14]

Experimental Protocol:

-

Cell Monolayer: Cells are grown to confluence in a culture plate.

-

Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris, and then fresh media containing the test compound or a vehicle control is added.

-

Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point.

Conclusion

The 1,4-benzoxazin-3-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of compounds with a wide range of biological activities. The insights into their mechanisms of action, from enzyme inhibition to the modulation of complex signaling pathways, provide a strong foundation for the rational design of more potent and selective drug candidates. This technical guide serves as a valuable resource for researchers in the field, summarizing the current state of knowledge and providing practical information to guide future research and development efforts targeting this versatile heterocyclic system.

References

- 1. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. benchchem.com [benchchem.com]

- 6. atcc.org [atcc.org]

- 7. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wound healing assay - Wikipedia [en.wikipedia.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its Congeners: Synthesis, History, and Applications

Disclaimer: Direct, in-depth research and historical data specifically for "6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one" are limited in publicly available scientific literature. This guide will focus on the broader, well-documented class of 2H-1,4-benzoxazin-3(4H)-one derivatives, with specific data provided for the parent compound, 6-amino-2H-1,4-benzoxazin-3(4H)-one, where available. This information serves as a foundational resource for researchers and drug development professionals interested in this class of compounds.

Introduction to 1,4-Benzoxazin-3-one Derivatives

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemical research.[1][2][3] These compounds, characterized by a benzene ring fused to an oxazine ring, have demonstrated a wide array of biological activities. Their versatile structure allows for extensive chemical modification, leading to the development of derivatives with tailored pharmacological or herbicidal properties.[3][4]

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 1,4-benzoxazin-3-one derivatives, with a particular focus on amino-substituted analogues.

Discovery and History

The scientific interest in this class of compounds grew significantly with the discovery of their biological activities. Researchers have explored their potential as:

-

Anticancer agents: Certain derivatives have shown cytotoxic activity against various cancer cell lines.[2]

-

Anti-inflammatory agents: Derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways.[1]

-

Antimicrobial and Antifungal agents: The scaffold is present in compounds with demonstrated activity against various pathogens.[3]

-

Herbicides: Benzoxazinone derivatives have been developed as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in plant chlorophyll synthesis.[4]

-

Central Nervous System (CNS) agents: Modifications of the benzoxazinone core have led to compounds with activity at various CNS receptors.[1]

Physicochemical Properties

The physicochemical properties of 6-amino-2H-1,4-benzoxazin-3(4H)-one, the parent compound of the title molecule, are summarized in the table below. These properties are crucial for its handling, formulation, and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₂ | |

| Molecular Weight | 164.16 g/mol | |

| CAS Number | 89976-75-0 | |

| Appearance | Solid | |

| Melting Point | 88-93 °C | |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of the 1,4-benzoxazin-3-one core generally involves the cyclization of a 2-aminophenol derivative with a suitable two-carbon synthon. A general synthetic workflow is depicted below.

Representative Experimental Protocol for the Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This protocol is a general representation and may require optimization for specific derivatives.

Step 1: N-Acylation of 2-Aminophenol

-

Dissolve 2-aminophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Cool the solution in an ice bath.

-

Add a base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate from Step 1 in a suitable solvent (e.g., ethanol or acetone).

-

Add a base (e.g., potassium carbonate or sodium hydroxide, 1.5 equivalents).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2H-1,4-benzoxazin-3(4H)-one.

Biological Activities and Signaling Pathways

Derivatives of 1,4-benzoxazin-3-one have been reported to interact with various biological targets. For instance, certain derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[5]

Summary of Biological Activities

The following table summarizes some of the reported biological activities of various 1,4-benzoxazin-3-one derivatives.

| Derivative Class | Biological Activity | Target/Mechanism | Reference |

| 4-Phenyl-2H-benzo[b][4][5]oxazin-3(4H)-ones | Anticancer | PI3K/mTOR dual inhibitors | [5] |

| 1,2,3-Triazole-2H-benzo[b][4][5]oxazin-3(4H)-ones | Anticancer | Cytotoxic against MCF-7 and HeLa cells | [2] |

| Acylhydrazone derivatives | Antifungal | Inhibition of mycelial growth | [3] |

| Hydantoin or 1,2,3-triazole containing derivatives | Herbicidal | Protoporphyrinogen IX oxidase (PPO) inhibitors | [4] |

| 1,2,3-Triazole modified derivatives | Anti-inflammatory | Activation of Nrf2-HO-1 pathway | [1] |

Conclusion and Future Directions

The 1,4-benzoxazin-3-one scaffold represents a versatile and valuable platform for the development of new therapeutic agents and agrochemicals. The ease of synthesis and the ability to introduce a wide range of substituents make it an attractive starting point for medicinal and agricultural chemists.

Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) studies: To further optimize the potency and selectivity of these compounds for their respective biological targets.

-

Exploration of new biological targets: To identify novel applications for this class of compounds.

-

Development of more efficient and sustainable synthetic methods: To facilitate the large-scale production of promising candidates.

This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the discovery, history, and potential of this compound and its related derivatives. The broad spectrum of biological activities associated with this scaffold underscores its continued importance in chemical and biological research.

References

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its scaffold is found in molecules with a range of biological activities. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown potential as anti-inflammatory agents by activating the Nrf2-HO-1 signaling pathway and as non-competitive inhibitors of human acetylcholinesterase, suggesting applications in neurodegenerative diseases.[2] This document provides a detailed protocol for the likely multi-step synthesis of this compound, based on established chemical transformations for analogous structures.

Overall Synthesis Workflow:

The synthesis of this compound can be envisioned as a three-step process, starting from 2,4-dinitrophenol. The key steps involve a selective reduction, cyclization with a methylated reagent, and a final reduction of the nitro group.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-nitrophenol

This procedure is adapted from the selective reduction of 2,4-dinitrophenol.

Materials:

-

2,4-Dinitrophenol

-

Sodium sulfide (fused, 60%)

-

Ammonium chloride

-

Concentrated aqueous ammonia (~28%)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Water

Equipment:

-

5-L three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heated Büchner funnel

-

5-L round-bottomed flask

-

Filtration apparatus

-

Oven or vacuum desiccator

Procedure:

-

In a 5-L three-necked flask, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

-

With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.

-

Heat the mixture to 85°C.

-

Turn off the heat and allow the mixture to cool.

-

At 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in ~100 g portions at 5-minute intervals. Maintain the temperature between 80-85°C.

-

After the final addition, heat the mixture at 85°C for 15 minutes.

-

Filter the hot mixture through a preheated Büchner funnel.[3]

-

Cool the filtrate overnight.

-

Collect the crystals by filtration and press them nearly dry.

-

Dissolve the solid in 1.5 L of boiling water and acidify with glacial acetic acid (~100 ml).[3]

-

Add 10 g of activated carbon, heat the solution, and filter while hot.

-

Cool the filtrate to 20°C to crystallize the product.

-

Collect the brown crystals by filtration and dry them at 65°C or in a vacuum desiccator.[3]

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Expected Yield | 160–167 g (64–67%) | [3] |

| Melting Point | 140–142°C | [3] |

| Appearance | Brown crystals | [3] |

| Molecular Weight | 154.12 g/mol | [4] |

Step 2: Synthesis of 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one

This protocol is an adaptation of the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one, substituting ethyl 2-bromopropionate for ethyl bromoacetate to introduce the methyl group at the 2-position.

Materials:

-

2-Amino-4-nitrophenol (from Step 1)

-

Ethyl 2-bromopropionate

-

Potassium fluoride

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

10% Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO4)

-

Ethylene dichloride

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

To a mixture of potassium fluoride (in molar excess) and anhydrous DMF, add ethyl 2-bromopropionate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-amino-4-nitrophenol (1 equivalent).

-

Heat the reaction mixture to 55°C for 6 hours.

-

Cool the mixture to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto ice.

-

Filter the resulting solid, wash with water, and dry.

-

For purification, take up the solid in EtOAc and water.

-

Separate the layers and extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with water and 10% HCl, and then dry over MgSO4.

-

Remove the solvent in vacuo.

-

Recrystallize the resulting solid from ethylene dichloride.

Quantitative Data (Analogous Compound):

| Parameter (for 6-nitro-2H-1,4-benzoxazin-3(4H)-one) | Value | Reference |

| Yield | 27% | [5] |

| Melting Point | 221–223°C | [5] |

| Appearance | Orange solid | [5] |

| Molecular Weight | 194.14 g/mol | [6] |

Step 3: Reduction of 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one

This is a general procedure for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation.

Materials:

-

2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (from Step 2)

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H2)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Reaction flask

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve 2-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent like ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Place the flask on the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Quantitative Data (Target Compound):

| Parameter | Value | Reference |

| Molecular Weight | 178.18 g/mol | N/A |

| Purity (Commercial) | 97% | N/A |

| Appearance | Solid | N/A |

Potential Application: Anti-inflammatory Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exert anti-inflammatory effects by modulating the Nrf2-HO-1 signaling pathway.[2] This pathway is a key regulator of cellular antioxidant responses.

Caption: Nrf2-HO-1 anti-inflammatory signaling pathway modulated by 2H-1,4-benzoxazin-3(4H)-one derivatives.

References

Application Note and Protocol for HPLC Analysis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one using High-Performance Liquid Chromatography (HPLC). This methodology is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazinone class.[1][2] Derivatives of benzoxazinone are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anti-inflammatory, analgesic, and antimicrobial properties.[1] Accurate and reliable analytical methods are crucial for the purity assessment, stability studies, and quality control of such compounds during research and development.

This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Experimental Protocol

Instrumentation and Apparatus

-

HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (4-5 decimal places).

-

pH meter.

-

Volumetric flasks and pipettes (Class A).

-

Syringes and syringe filters (0.45 µm).

-

Ultrasonic bath.

Reagents and Materials

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid (or Trifluoroacetic acid, as a mobile phase modifier).

Preparation of Solutions

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B). Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

-

Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

Sample Preparation:

-

Accurately weigh a quantity of the sample containing this compound.

-

Dissolve and dilute the sample in a suitable solvent to achieve a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |

| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm (based on UV spectra of similar compounds)[3] |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Data Analysis

-

Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of this compound. These values are based on typical performance characteristics observed for similar benzoxazinone derivatives and should be validated for the specific analytical method and instrumentation used.[3]

| Parameter | Representative Value |

| Retention Time (tR) | ~ 12.5 min |

| Linearity Range | 1 - 150 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999[3] |

| Limit of Detection (LOD) | 0.1 - 0.3 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.3 - 0.7 µg/mL[3] |

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: NMR Spectroscopic Characterization of 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Introduction

6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted benzoxazinone core is a scaffold found in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and purity assessment of such small molecules. This application note provides a detailed protocol for the NMR characterization of this compound, including sample preparation, data acquisition, and spectral interpretation.

Chemical Structure

Figure 1: Chemical structure of this compound.

Hypothetical NMR Data

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound.

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 10.21 | s |

| 6.75 | d, J = 8.4 Hz |

| 6.20 | dd, J = 8.4, 2.5 Hz |

| 6.15 | d, J = 2.5 Hz |

| 5.05 | br s |

| 4.65 | q, J = 6.8 Hz |

| 1.40 | d, J = 6.8 Hz |

Experimental Protocols

Sample Preparation for NMR Analysis

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

-

This compound (approx. 5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8 atom % D

-

NMR tube (5 mm diameter)

-

Pipettes and a vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the solid this compound and transfer it into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

If any solid particles remain, filter the solution through a small plug of glass wool into a new NMR tube.

-

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

NMR Data Acquisition

Standard one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments should be performed to fully characterize the molecule.

Instrumentation:

-

400 MHz (or higher field) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 240 ppm (-10 to 230 ppm)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of a small organic molecule like this compound.

Caption: Workflow for NMR Characterization.

Signaling Pathway (Hypothetical Biological Context)